molecular formula C11H13NO4 B14897904 2-(2-Acetyl-5-methoxyphenoxy)acetamide

2-(2-Acetyl-5-methoxyphenoxy)acetamide

Cat. No.: B14897904
M. Wt: 223.22 g/mol
InChI Key: BDXJFSYUETYFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Acetyl-5-methoxyphenoxy)acetamide is an organic compound with the molecular formula C11H13NO4 It is a derivative of acetamide, characterized by the presence of an acetyl group, a methoxy group, and a phenoxy group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetyl-5-methoxyphenoxy)acetamide typically involves the reaction of 2-acetyl-5-methoxyphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved efficiency and consistency in product quality. Additionally, the use of automated systems can minimize human error and enhance safety during the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetyl-5-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenoxyacetamides .

Scientific Research Applications

2-(2-Acetyl-5-methoxyphenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Acetyl-5-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)acetamide: Similar in structure but lacks the acetyl group.

    2-(4-Methoxyphenyl)acetamide: Similar but with the methoxy group in a different position.

    2-(2-Methoxyphenoxy)-N-(phenylcarbamoyl)acetamide: A derivative with an additional phenylcarbamoyl group.

Uniqueness

2-(2-Acetyl-5-methoxyphenoxy)acetamide is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-(2-acetyl-5-methoxyphenoxy)acetamide

InChI

InChI=1S/C11H13NO4/c1-7(13)9-4-3-8(15-2)5-10(9)16-6-11(12)14/h3-5H,6H2,1-2H3,(H2,12,14)

InChI Key

BDXJFSYUETYFMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.